Crystal Packing and Copper–Copper Distance: Diphenylpropylphosphine vs. Triphenylphosphine vs. Tricyclopentylphosphine
In a direct comparative study of copper(I) iodide clusters [Cu₄I₄(L)₄], the diphenylpropylphosphine adduct (L = PPh₂Pr) crystallizes in the tetragonal space group I ̅4 2 m, whereas the triphenylphosphine analog (L = PPh₃) adopts monoclinic P2₁/c and the tricyclopentylphosphine analog (L = Pcpent₃) adopts cubic Pa ̅3 [1]. The Cu···Cu distances are notably longer in the PPh₂Pr cluster (3.121 Å) compared to the PPh₃ cluster (2.974 Å), indicating weaker cuprophilic interactions and a distinct solid-state packing geometry [1].
| Evidence Dimension | Crystal space group and Cu···Cu distance |
|---|---|
| Target Compound Data | Space group I ̅4 2 m; Cu···Cu distance 3.121 Å |
| Comparator Or Baseline | PPh₃: monoclinic P2₁/c, Cu···Cu 2.974 Å; Pcpent₃: cubic Pa ̅3 |
| Quantified Difference | Cu···Cu distance longer by 0.147 Å (PPh₂Pr vs. PPh₃) |
| Conditions | [Cu₄I₄(PPh₂Pr)₄] single-crystal X-ray diffraction at 100 K |
Why This Matters
The altered crystal packing and metal–metal distance directly impact solid-state photoluminescence and thermochromic behavior, enabling applications in emissive materials where triphenylphosphine clusters are less suitable.
- [1] Perruchas, S., et al. (2011). Thermochromic luminescence of copper iodide clusters: the case of phosphine ligands. Inorganic Chemistry, 50(21), 10682–10692. View Source
